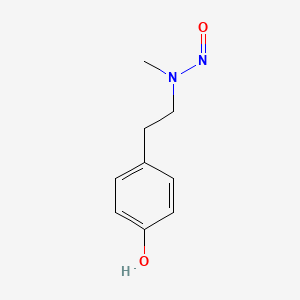

N-Nitroso-N-methyltyramine

Description

Structure

3D Structure

Properties

CAS No. |

84605-04-9 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide |

InChI |

InChI=1S/C9H12N2O2/c1-11(10-13)7-6-8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3 |

InChI Key |

NJHLGKJQFKUSEA-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CC=C(C=C1)O)N=O |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)O)N=O |

Other CAS No. |

84605-04-9 |

Synonyms |

4-hydroxy-N-nitroso-N-methyl-2-phenylethylamine N-nitroso-N-methyltyramine NNMT |

Origin of Product |

United States |

Mechanistic Investigations of N Nitroso N Methyltyramine Formation

Precursor Identification and Elucidation of N-Nitroso-N-methyltyramine Synthesis Pathways

The synthesis of this compound (NMTA) fundamentally depends on the presence of its molecular forerunners and the chemical conditions that enable their transformation.

Role of Tyramine (B21549) and N-Methyltyramine as Direct Precursors

The immediate precursor to this compound is the secondary amine, N-methyltyramine . wikipedia.orgcdnsciencepub.com This compound can directly undergo nitrosation to form NMTA. oregonstate.eduresearchgate.netnih.gov Tyramine, a well-known biogenic amine, is also a key precursor, though its conversion to NMTA is indirect. nih.gov Tyramine must first be methylated to form N-methyltyramine. wikipedia.org This transformation is catalyzed by the enzyme tyramine N-methyltransferase in plants and phenylethanolamine N-methyltransferase in humans. wikipedia.org

Both tyramine and N-methyltyramine are naturally occurring alkaloids found in a variety of plants, including germinating barley. wikipedia.orgcdnsciencepub.com Consequently, they can be found in products derived from these plants, such as beer. eaht.orgoregonstate.edu The concentration of these precursors can be influenced by factors like germination time. oregonstate.edu

| Precursor | Role in NMTA Formation | Natural Occurrence (Examples) |

| N-Methyltyramine | Direct precursor; undergoes nitrosation. oregonstate.eduresearchgate.netnih.gov | Germinating barley, various plants. wikipedia.orgcdnsciencepub.com |

| Tyramine | Indirect precursor; is methylated to form N-methyltyramine. wikipedia.org | Germinating barley, various plants, fermented foods. cdnsciencepub.comnih.govalcpo.org.ly |

Secondary Amine Nitrosation Mechanisms and Selectivity

The conversion of N-methyltyramine to NMTA occurs through a process called nitrosation . This chemical reaction involves the addition of a nitroso group (-N=O) to the nitrogen atom of the secondary amine. wikipedia.org The general mechanism involves an electrophilic attack by a nitrosating agent on the lone pair of electrons of the amine's nitrogen. nih.gov

Secondary amines, like N-methyltyramine, are generally more reactive towards nitrosating agents than primary or tertiary amines. ccsnorway.comeuropa.eu The process for tertiary amines is more complex, often requiring a dealkylation step before nitrosation can occur. nih.govresearchgate.net The reactivity of an amine and the selectivity of the nitrosation reaction are influenced by the availability of the amine's lone pair of electrons for nucleophilic attack. nih.gov

Nitrosating Agent Dynamics and Kinetic Parameters in this compound Generation

The rate and yield of this compound formation are heavily dependent on the type and concentration of nitrosating agents, as well as various kinetic and environmental factors.

Influence of Nitrite (B80452) and Nitrogen Oxide Species

The most common source of nitrosating agents is nitrite (NO₂⁻). nih.gov In acidic conditions, nitrite forms nitrous acid (HNO₂), which can then generate more potent nitrosating species like the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). wikipedia.orgmdpi.com The nitrosonium ion is a strong electrophile that can directly nitrosate secondary amines. ucalgary.ca Dinitrogen trioxide is also an effective nitrosating agent. mdpi.com

Nitrogen oxides (NOx), present in the atmosphere and formed during combustion, can also serve as nitrosating agents. eaht.orgacs.org For instance, nitrogen oxides in the air used for direct-fired kilning of malt (B15192052) can lead to the formation of N-nitrosamines in beer. acs.orgacs.org

Catalytic Effects on Nitrosation Yields and Rates

The rate of nitrosation can be significantly increased by the presence of certain catalysts . Anions such as thiocyanate (B1210189) and halides can accelerate the reaction by forming highly reactive nitrosyl intermediates. wikipedia.orgpopline.org Conversely, some substances act as inhibitors of nitrosation. Ascorbic acid (Vitamin C) and certain phenolic compounds can scavenge nitrosating agents, preventing them from reacting with amines. eaht.orgpopline.org

| Factor | Effect on Nitrosation | Examples |

| Catalysts | Increase reaction rate. popline.org | Thiocyanate, Halides (Cl⁻, Br⁻). wikipedia.orgpopline.org |

| Inhibitors | Decrease reaction rate by scavenging nitrosating agents. popline.org | Ascorbic acid, polyhydroxyphenols. eaht.orgpopline.org |

Environmental and Physicochemical Factors Governing Precursor Nitrosation (e.g., pH, Temperature)

The nitrosation of N-methyltyramine is highly sensitive to environmental conditions, particularly pH and temperature.

pH : The rate of nitrosation of secondary amines is strongly pH-dependent. nih.gov For reactions involving nitrite, the optimal pH is typically in the acidic range of 3.0 to 4.0. mdpi.comeuropa.eu In this range, the formation of the active nitrosating agent, N₂O₃, is favored. europa.eu At very low pH, the concentration of the unprotonated, reactive form of the amine decreases, which can slow the reaction. mdpi.com

Temperature : As with most chemical reactions, the rate of nitrosation generally increases with temperature. spkx.net.cnulg.ac.be Elevated temperatures, such as those used in cooking or food processing, can accelerate the formation of N-nitrosamines if the precursors and nitrosating agents are present. ccsnorway.comspkx.net.cn

Research has shown that the reaction between phenols and nitrite is rapid at pH values below 3.5 and is accelerated by higher temperatures. oup.com

Endogenous and Exogenous Formation Pathways of this compound in Model Systems

The formation of N-nitroso compounds, including this compound, proceeds via the reaction of a secondary or tertiary amine with a nitrosating agent. The primary precursor for this compound is the biogenic amine N-methyltyramine. wikipedia.org This reaction, known as N-nitrosation, is influenced by various factors such as pH, temperature, and the presence of catalysts or inhibitors. eaht.org

In Vitro Biogenic N-Nitrosation Studies (e.g., Enzyme Systems, Microbial Cultures)

The formation of N-nitrosamines can be mediated by microbial activity. eaht.orgnih.gov Various microorganisms possess the ability to facilitate nitrosation, a process that can occur through several mechanisms: lowering the environmental pH, reducing nitrate (B79036) to the more reactive nitrite, or through direct enzymatic catalysis. acs.org

Studies have demonstrated that a range of microorganisms, including species of Escherichia coli, Streptococcus, and Aspergillus, can form nitrosamines in vitro when incubated with precursor amines and nitrate or nitrite. nih.gov While direct enzymatic nitrosation of N-methyltyramine by specific microbial enzymes to form this compound is a plausible mechanism, much of the research has focused on the formation of other nitrosamines from different precursors. nih.govacs.org For instance, soluble enzymes from certain bacteria have been shown to catalyze the N-nitrosation of several dialkylamines. nih.gov

The prerequisites for microbial formation of biogenic amines, the precursors to nitrosamines, include the availability of free amino acids, the presence of microorganisms with decarboxylase activity, and conditions conducive to bacterial growth and enzyme activity. alcpo.org.ly Fungi found in vineyard ecosystems, such as species of Pencillium, Alternaria, and Phoma, have demonstrated the ability to degrade biogenic amines, which could be a competing process to their nitrosation. researchgate.net

The table below summarizes findings from studies on the nitrosation of N-methyltyramine and related compounds under various in vitro conditions.

Table 1: In Vitro Nitrosation of N-methyltyramine and Related Precursors

| Precursor Amine | Nitrosating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| N-methyltyramine | Sodium Nitrite | Dilute acetic acid (pH 3.15), room temp. | p-hydroxy-N-nitroso-N-methyl-2-phenylethylamine, p-hydroxy-m-nitro-N-nitroso-N-methylphenethylamine | acs.orgoregonstate.edunih.gov |

| Hordenine (B123053) | Nitrous Acid | 65°C, pH 4.4 or 6.4 | N-nitrosodimethylamine (NDMA) | acs.orgoregonstate.edu |

| Gramine (B1672134) | Nitrous Acid | 24°C, pH 3.4 | N-nitrosodimethylamine (NDMA) | oregonstate.edu |

Environmental N-Nitrosation Processes Leading to this compound

This compound can be formed exogenously through chemical reactions in various environments, particularly during food processing. The precursor, N-methyltyramine, is a naturally occurring alkaloid found in plants like barley. wikipedia.orgwikipedia.org During the malting process of barley, levels of N-methyltyramine can increase. oregonstate.eduresearchgate.net

The primary environmental pathway for nitrosamine (B1359907) formation involves the reaction of secondary amines with nitrosating agents derived from sources like sodium nitrite or atmospheric nitrogen oxides (NOx). eaht.orgacs.org This reaction is particularly relevant in the direct-fired kilning of malt, where nitrogen oxides from fuel combustion can react with amines present in the malt, such as N-methyltyramine and hordenine, to form nitrosamines. eaht.orgacs.org

The nitrosation of N-methyltyramine in aqueous acidic conditions has been studied specifically. When N-methyltyramine was nitrosated in dilute acetic acid, the primary products identified were p-hydroxy-N-nitroso-N-methyl-2-phenylethylamine and a minor product, 4-hydroxy-3-nitro-N-nitroso-N-methylphenethylamine. acs.orgoregonstate.edunih.govresearchgate.net This indicates that under these model conditions, both nitrosation of the amine nitrogen and nitration of the aromatic ring can occur.

The reaction is highly dependent on pH, with acidic conditions (e.g., pH < 5) generally favoring nitrosation by aqueous nitrous acid. eaht.org The table below details the products formed from the environmental or simulated environmental nitrosation of N-methyltyramine.

Table 2: Products of N-methyltyramine Nitrosation in Simulated Environmental Systems

| Precursor | Nitrosating Agent/Conditions | Product(s) | System/Matrix | Reference |

|---|---|---|---|---|

| N-methyltyramine | Nitrous acid (from Sodium Nitrite) | p-hydroxy-N-nitroso-N-methyl-2-phenylethylamine (major), p-hydroxy-m-nitro-N-nitroso-N-methylphenethylamine (minor) | Dilute acetic acid | acs.orgoregonstate.edunih.gov |

Occurrence and Environmental Distribution of N Nitroso N Methyltyramine

Presence and Levels of N-Nitroso-N-methyltyramine in Environmental Compartments

Comprehensive quantitative data on the occurrence and levels of this compound in the wider environment is not extensively available in the scientific literature. Research on environmental nitrosamines often focuses on more common, volatile compounds such as N-nitrosodimethylamine (NDMA).

Aqueous Systems (e.g., Surface Water, Wastewater, Drinking Water)

Specific studies quantifying the presence of this compound in surface water, wastewater, or drinking water are not readily found. Environmental monitoring for nitrosamines in aqueous systems has historically prioritized those known to be by-products of water treatment processes, such as chlorination and chloramination, with NDMA being the most frequently cited compound of concern. nih.gov

Terrestrial Matrices (e.g., Soil, Sediment)

The presence and levels of this compound in soil and sediment are not well-documented. Research into soil chemistry has identified the presence of various secondary amines which could act as precursors to N-nitroso compounds, but specific data for this compound is lacking. nih.gov

Atmospheric Presence and Transport Phenomena

Direct detection and measurement of this compound in the atmosphere have not been a primary focus of atmospheric chemistry research. Studies on airborne nitrosamines tend to investigate volatile nitrosamines originating from industrial emissions, vehicle exhaust, and tobacco smoke. tera-environnement.com The formation of nitrosamines in the atmosphere can occur through reactions between nitrogen oxides (NOx) and secondary amines, but specific pathways for this compound formation and its subsequent transport are not detailed in existing literature. epa.gov

Detection of this compound in Food Systems (Research Methodologies and Occurrence)

The occurrence of N-nitrosamines in food is a result of chemical reactions between secondary or tertiary amines and a nitrosating agent. nih.gov The formation of this compound is therefore plausible in foods where its precursor, N-methyltyramine, is present alongside nitrites or other nitrosating agents, particularly under conditions such as high heat or acidic pH. mdpi.com

Research methodologies for detecting nitrosamines in food have evolved significantly. Modern analytical techniques typically involve sophisticated chromatography and mass spectrometry systems, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity. nih.gov These methods are crucial for identifying and quantifying trace levels of specific N-nitroso compounds within complex food matrices.

Identification in Fermented and Processed Food Products

N-nitrosamines have been identified in a variety of processed and fermented foods, including cured meats, processed fish, and some cheeses. europa.euskpharmteco.com Their formation is often linked to the use of nitrites as preservatives and the presence of amines, which can be generated during fermentation or protein decomposition. nih.govfrontiersin.org

While many studies focus on compounds like NDMA and N-nitrosopyrrolidine (NPYR) in processed meats nih.gov, the potential for this compound to form exists in any fermented or processed product containing N-methyltyramine and a nitrosating agent. For example, certain fermented vegetable products like kimchi use salted-fermented fish products which contain amines that can serve as nitrosamine (B1359907) precursors. nih.gov Similarly, tyramine (B21549) is a well-known biogenic amine found in fermented sausages, indicating that its derivatives could also be present and susceptible to nitrosation. frontiersin.org

Occurrence in Plant-Based Food Matrices (e.g., Malt (B15192052), Beer)

The most direct link for the occurrence of this compound is found in malted barley and beer. Its precursor, N-methyltyramine, is a naturally occurring alkaloid in barley malt. wikipedia.org Scientific literature has specifically identified the potential for the nitrosation of N-methyltyramine in this context. nih.gov

The formation of nitrosamines in the brewing process can occur at two main stages:

Malt Kilning: During the direct-fire drying (kilning) of germinated barley, nitrogen oxides (NOx) in the hot air can react with amines present in the malt, such as N-methyltyramine, to form N-nitrosamines. labrulez.comsuigenerisbrewing.com Although technological changes in the malting industry have significantly reduced the levels of volatile nitrosamines like NDMA, the potential for the formation of non-volatile compounds like this compound from its specific precursor remains. researchgate.net

Fermentation: The presence of certain microbial species with nitrate (B79036) reductase activity during fermentation can reduce nitrate to nitrite (B80452). This nitrite can then react with amines in the acidic environment of the fermenting wort to form N-nitroso compounds. suigenerisbrewing.comnih.gov

The table below summarizes the conditions that can lead to the formation of N-nitrosamines, including this compound, in food systems.

| Factor | Description | Relevance to this compound Formation |

|---|---|---|

| Presence of Precursor | Requires the presence of a secondary amine, in this case, N-methyltyramine. | N-methyltyramine is a known natural alkaloid in barley malt. wikipedia.org |

| Presence of Nitrosating Agent | Requires nitrites or nitrogen oxides (NOx). | Nitrites can be added to cured foods as preservatives. NOx can be present in the hot air used for direct-fire malt kilning. mdpi.comlabrulez.com |

| Temperature | High temperatures, such as those used in frying, baking, or malt kilning, can accelerate the rate of nitrosation. | The kilning stage of malt production involves high heat, creating a conducive environment for the reaction. mdpi.com |

| pH Level | The reaction is generally favored in acidic conditions (optimal pH ~3.0-4.0). | The pH of fermenting wort and many processed foods is acidic, which can facilitate the formation of N-nitroso compounds. mdpi.comnih.gov |

| Microbial Activity | Some bacteria possess nitrate reductase, an enzyme that can convert nitrates to nitrites. | Microbial contaminants during beer fermentation can be a source of nitrites, leading to nitrosamine formation. suigenerisbrewing.com |

Advanced Analytical Methodologies for N Nitroso N Methyltyramine Characterization and Quantification

Comprehensive Sample Preparation and Extraction Protocols for N-Nitroso-N-methyltyramine

Effective sample preparation is a critical step to isolate this compound from complex sample matrices, concentrate the analyte, and remove interfering substances. The choice of extraction technique is largely dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of nitrosamines from various samples. The optimization of SPE protocols is essential to achieve high recovery and reproducibility. For non-volatile nitrosamines like this compound, various sorbents can be employed.

Key Optimization Parameters for SPE:

Sorbent Selection: The choice of sorbent is critical. Activated carbon is a predominant choice for isolating nitrosamines from aqueous samples due to its porous structure and high surface area, which is effective at capturing small polar molecules. unitedchem.com Other sorbents like Oasis HLB (Hydrophilic-Lipophilic Balance) and various cation-exchange cartridges have also been tested for their efficacy in retaining a range of nitrosamines. chromatographyonline.com

pH Adjustment: The pH of the sample can significantly influence the retention of this compound on the SPE sorbent. The phenolic hydroxyl group in the tyramine (B21549) moiety of the molecule suggests that its charge state will be pH-dependent.

Elution Solvent: The selection of an appropriate elution solvent is crucial for the effective recovery of the analyte from the sorbent. A solvent or a combination of solvents that can efficiently disrupt the analyte-sorbent interactions without co-eluting interfering compounds is ideal.

Sample Loading and Elution Flow Rates: Controlling the flow rates during sample loading and elution ensures sufficient interaction time between the analyte and the sorbent, and efficient elution, respectively.

Drying Step: For certain sorbents and subsequent analytical techniques, a thorough drying step after sample loading is necessary to remove residual water, which can interfere with the analysis, particularly in gas chromatography. pjoes.com

Interactive Data Table: SPE Sorbent Performance for Nitrosamine (B1359907) Analysis

| Sorbent Type | Target Analytes | Sample Matrix | Typical Recovery (%) | Reference |

| Activated Carbon (ENVIRO-CLEAN® 521) | NDMA and other nitrosamines | Drinking Water | >90% for most nitrosamines | unitedchem.com |

| Oasis HLB | Volatile and Non-volatile nitrosamines | Cosmetics | Not specified | waters.com |

| C18 | 13 N-nitrosamines | Rubber products | 70.7% to 117.0% | mdpi.com |

This table presents data for various nitrosamines as a proxy for the potential performance for this compound, a non-volatile nitrosamine.

Liquid-Liquid Extraction (LLE) is a conventional and effective method for extracting nitrosamines from liquid and solid samples. The strategy involves partitioning the analyte between two immiscible liquid phases.

For non-volatile and more polar nitrosamines, the choice of extraction solvent is critical. Dichloromethane has been a common choice for the extraction of a range of nitrosamines. researchgate.net However, due to its toxicity, alternative solvents are increasingly being explored. The efficiency of LLE can be enhanced by optimizing several parameters:

Solvent Selection: The solvent should have a high affinity for this compound and be immiscible with the sample matrix.

pH Adjustment: Adjusting the pH of the aqueous phase can suppress the ionization of this compound, thereby increasing its partitioning into the organic solvent.

Salting-out Effect: The addition of salts to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.

Extraction Repeats: Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume.

For complex matrices like processed meats, LLE is often followed by a clean-up step to remove co-extracted interferences. nih.gov

To address the limitations of conventional extraction methods, such as large solvent consumption and lengthy procedures, various microextraction techniques have been developed. These methods are characterized by their low solvent usage, high enrichment factors, and potential for automation.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. wikipedia.org It can be used for both volatile and non-volatile compounds. nih.govfrontiersin.org For non-volatile analytes like this compound, direct immersion SPME would be the appropriate mode. The selection of the fiber coating is a critical parameter for optimization.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. This high surface area allows for rapid extraction of the analyte into the fine droplets of the extraction solvent.

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent is packed into a syringe. nih.gov It allows for the processing of small sample volumes with minimal solvent consumption.

These techniques offer promising alternatives for the sensitive and environmentally friendly analysis of this compound.

State-of-the-Art Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone of nitrosamine analysis, providing the necessary separation of the target analyte from other compounds in the sample extract. Both gas and liquid chromatography are employed, with the choice depending on the volatility and thermal stability of the nitrosamine.

Gas chromatography is well-suited for the analysis of volatile nitrosamines. mdpi.com However, for non-volatile compounds like this compound, derivatization is often required to increase their volatility and thermal stability.

GC in Nitrosamine Analysis:

Derivatization: The phenolic hydroxyl and the secondary amine groups of this compound can be derivatized to more volatile and thermally stable forms.

Detectors:

Thermal Energy Analyzer (TEA): The TEA is a highly specific and sensitive detector for nitroso compounds. filab.frmanufacturingchemist.com It works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide radical via a chemiluminescence reaction with ozone. cumhuriyet.edu.tr

Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity, and allows for the structural confirmation of the analyte. ccsnorway.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces matrix interference.

Interactive Data Table: GC-TEA Conditions for Nitrosamine Analysis

| Parameter | Condition | Reference |

| Column | Varies based on analyte polarity (e.g., DB-624) | nih.gov |

| Injector Temperature | Typically 200-250 °C | publisso.de |

| Oven Program | Ramped temperature program to separate compounds by boiling point | publisso.de |

| Carrier Gas | Helium or Hydrogen | filab.fr |

| Detector | Thermal Energy Analyzer (TEA) | manufacturingchemist.com |

| Pyrolyzer Temperature | ~550 °C for N-NO bond cleavage | usp.org |

This table provides general conditions for the analysis of nitrosamines by GC-TEA, which would be applicable to derivatized this compound.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the preferred technique for the analysis of non-volatile and thermally labile nitrosamines like this compound, as it typically does not require derivatization. mdpi.combohrium.com

Method Development in LC:

Column Selection: Reversed-phase columns, such as C18, are commonly used for the separation of nitrosamines. mdpi.com For polar nitrosamines, columns with alternative selectivities, like those with polar endcapping or different stationary phases (e.g., porous graphitic carbon), can provide better retention and separation. waters.comsigmaaldrich.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The use of additives such as formic acid can improve peak shape and ionization efficiency in mass spectrometry.

Detection:

UV Detection: HPLC with UV detection can be used for the quantification of nitrosamines. waters.comamazonaws.comnih.gov The detection wavelength is typically set around 230-245 nm. waters.comamazonaws.com

Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) offers high sensitivity and selectivity, which is crucial for trace-level analysis in complex matrices. nih.govresearchgate.neteurachem.org High-resolution mass spectrometry (LC-HRMS) provides even greater specificity and the ability to identify unknown compounds.

Interactive Data Table: Representative LC-MS/MS Parameters for Non-Volatile Nitrosamine Analysis

| Parameter | Condition | Reference |

| LC System | UHPLC or HPLC | waters.com |

| Column | XSelect HSS T3 or equivalent C18 column | waters.com |

| Mobile Phase A | 0.1% Formic acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | nih.gov |

| Gradient | Optimized for separation of target analytes | nih.gov |

| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | usda.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

This table outlines typical parameters for LC-MS/MS analysis of non-volatile nitrosamines, which would serve as a starting point for method development for this compound.

Hyphenated Systems (e.g., GC-MS, LC-MS/MS, LC-HRMS) for Enhanced Resolution and Sensitivity

The detection and quantification of N-nitrosamines, including this compound, at trace levels necessitate highly sensitive and selective analytical methods. Hyphenated systems, which couple a separation technique with a detection technique, are the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been used for volatile and semi-volatile nitrosamines. For this compound, derivatization would likely be required to increase its volatility and thermal stability for GC analysis. GC-MS provides excellent chromatographic resolution and sensitive detection, with tandem mass spectrometry (GC-MS/MS) offering even greater selectivity by monitoring specific precursor-to-product ion transitions, thereby reducing matrix interference. Dynamic headspace analysis coupled with GC-MS/MS is a technique that has proven effective for trace-level detection of nitrosamines in various matrices shimadzu.com.sg.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for the analysis of less volatile and thermally labile nitrosamines like this compound. This technique eliminates the need for derivatization. Reverse-phase chromatography is typically employed to separate the analyte from other matrix components. Detection is commonly achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for nitrosamine analysis. Regulatory bodies like the USP have adopted LC-MS/MS methods for nitrosamine analysis in pharmaceuticals shimadzu.com.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers significant advantages for both targeted and non-targeted analysis of nitrosamines. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy and resolution, allowing for the unequivocal identification of compounds based on their exact mass. This capability is crucial for distinguishing the target analyte from isobaric interferences in complex matrices. LC-HRMS can be used to identify unknown nitrosamines and their precursors through diagnostic fragmentation patterns nih.gov. A targeted MS/MS method using LC-HRMS has been optimized for the simultaneous analysis of multiple N-nitrosamine impurities with high sensitivity shimadzu.com.sgshimadzu.com.

These hyphenated techniques provide the necessary tools for robust and reliable characterization and quantification of this compound in diverse and complex samples.

Spectroscopic Elucidation and Confirmation of this compound Structure

Spectroscopic techniques are indispensable for the unequivocal confirmation of the molecular structure of this compound. Mass spectrometry, NMR, and vibrational spectroscopy each provide unique and complementary information.

Mass Spectrometry: Fragmentation Pathway Analysis and Isotopic Labeling Applications

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. In tandem MS (MS/MS), the molecule is subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

The fragmentation of N-nitrosamines is highly structure-dependent. Common fragmentation pathways observed for protonated nitrosamine compounds include:

Loss of the Nitroso Radical (•NO): A characteristic fragmentation pathway for many N-nitrosamines is the neutral loss of 30 Da, corresponding to the cleavage of the N-NO bond researchgate.netnih.gov.

Loss of Hydroxyl Radical (•OH): Some cyclic N-nitrosamines show a loss of 17 Da (•OH), which has been rationalized via a McLafferty-type rearrangement researchgate.net.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is another common pathway. For this compound, this could lead to the formation of a stable tropylium ion or other resonant structures.

For this compound (Molecular Weight: 180.2 g/mol ), the expected fragmentation in positive ion mode would likely involve an initial protonation followed by characteristic losses. A plausible pathway would be the loss of the •NO group (30 Da) from the molecular ion. Further fragmentation of the tyramine backbone would also produce diagnostic ions.

Isotopic labeling is a valuable technique used in conjunction with MS to confirm fragmentation pathways and to serve as an internal standard for quantification. By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the mass shifts in the resulting fragment ions can be tracked, providing definitive evidence for the proposed fragmentation mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

For this compound, ¹H and ¹³C NMR would confirm the presence of the p-substituted aromatic ring, the ethyl side chain, the N-methyl group, and the phenolic hydroxyl group.

A key feature of asymmetrical N-nitrosamines is the restricted rotation around the N-N bond, which can lead to the existence of E and Z geometric isomers (conformers). nih.gov This isomerism often results in the observation of two distinct sets of signals in the NMR spectra for the atoms near the nitroso group (e.g., the N-methyl and methylene protons), with one isomer typically being more abundant. nih.gov Variable-temperature (VT) NMR experiments can be used to study the dynamics of this conformational exchange.

Advanced 2D NMR techniques are crucial for unambiguous assignment and conformational analysis:

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming the connectivity of the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the preferred conformation (E/Z) of the nitroso group relative to the N-methyl and methylene groups.

Studies on other N-nitroso compounds have shown that they can adopt distorted boat or chair-like conformations in cyclic systems, and NMR is key to determining these structures. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The resulting spectrum serves as a unique "molecular fingerprint."

For this compound, the key functional groups and their expected characteristic vibrational frequencies are:

O-H Stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹ (for CH₃ and CH₂ groups).

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

N=O Stretch: This is a characteristic band for nitrosamines. It typically appears as a strong absorption in the 1400-1490 cm⁻¹ range pw.edu.pl.

N-N Stretch: A band of variable intensity is expected in the 1000-1150 cm⁻¹ region pw.edu.pl.

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

FT-IR and FT-Raman are complementary techniques. While FT-IR is particularly sensitive to polar functional groups like O-H and N=O, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, such as the C=C bonds in the aromatic ring. The combined use of both techniques provides a more complete vibrational analysis of the molecule primescholars.comscialert.net.

Analytical Method Validation and Quality Assurance for this compound Analysis

Validation of an analytical method is critical to ensure that the results are reliable, accurate, and reproducible. For a potentially harmful impurity like this compound, this process is rigorously defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Sensitivity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Determination

Method sensitivity is a measure of its ability to discriminate between small differences in analyte concentration. Key parameters for defining sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio (S/N), typically where S/N ≥ 3.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for impurity testing and is often established at a signal-to-noise ratio of S/N ≥ 10. The analytical method's LOQ must be at or below the regulatory acceptable intake (AI) limit for the specific nitrosamine pmda.go.jp.

For N-nitrosamine impurities, modern analytical techniques like LC-MS/MS can achieve extremely low LOD and LOQ values, often in the sub-nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. The exact values depend on the analyte, the matrix, sample preparation, and the specific instrumentation used.

The table below presents examples of LOD and LOQ values achieved for various N-nitrosamines in different studies using LC-MS/MS and LC-HRMS, illustrating the high sensitivity of these methods.

| Nitrosamine | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| N-nitroso N-desmethyl diphenhydramine | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | lcms.cz |

| Various (8 nitrosamines) | LC-MS/MS | 0.05–0.8 ng/mL | 0.1–2.0 ng/mL | researchgate.net |

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | LC-HRMS | 0.10 ng/mL | 0.30 ng/mL | fda.gov |

| N-nitrosodimethylamine (NDMA) | LC-HRMS | 0.10 ng/mL | 0.30 ng/mL | fda.gov |

These data demonstrate that validated methods possess the required sensitivity to quantify nitrosamine impurities at levels relevant to public health and regulatory compliance. A properly validated method for this compound would be expected to achieve similar performance.

Assessment of Accuracy, Precision, and Robustness

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For the quantification of N-nitrosamines, this involves a rigorous assessment of accuracy, precision, and robustness to ensure the reliability of the results.

Accuracy is a measure of the closeness of an analytical result to the true value. It is typically evaluated by determining the recovery of a known amount of the analyte spiked into a sample matrix. For nitrosamine analysis, acceptable recovery is generally considered to be within the range of 80-120%. nih.gov In a multi-analyte LC-MS/MS method for the determination of 12 nitrosamines in sartans, the intra-day and inter-day recoveries were found to be within this range. nih.gov

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For trace-level analysis of nitrosamines, a precision of ≤ 20% is generally acceptable. nih.gov For instance, a highly specific, sensitive, and reproducible method for the quantitation of N-nitroso N-desmethyl diphenhydramine demonstrated a %RSD of 6.6% at the limit of quantitation (LOQ) level. lcms.cz

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The robustness of the method is evaluated by assessing the impact of minor changes in parameters such as mobile phase composition, pH, column temperature, and flow rate on the analytical results.

The following table provides illustrative data on the performance of analytical methods for other nitrosamines, which can be considered indicative of the expected performance for a validated this compound method.

| Analyte | Matrix | Method | Accuracy (Recovery %) | Precision (%RSD) | Linearity (R²) | Limit of Quantification (LOQ) |

| N-Nitrosodimethylamine (NDMA) | Olmesartan Medoxomil | GC-MS | Within predefined acceptance criteria | Not Specified | >0.99 | Not Specified |

| N-Nitrosodiethylamine (NDEA) | Olmesartan Medoxomil | GC-MS | Within predefined acceptance criteria | Not Specified | >0.99 | Not Specified |

| 12 Nitrosamines | Sartans | LC-MS/MS | 80-120% | <20% | >0.995 | 50 ng/g |

| N-nitroso N-desmethyl diphenhydramine | Diphenhydramine HCl API | LC-MS/MS | 102.5% | 6.6% | 0.9992 | 0.1 ng/mL |

This table presents data for other nitrosamines to illustrate typical analytical method performance due to the limited availability of specific validation data for this compound.

Application of Internal Standards and Quality Control Procedures

The use of internal standards and rigorous quality control procedures is fundamental to achieving accurate and reliable quantification of this compound, especially at the trace levels at which it may be present.

Internal Standards (IS) are compounds that are chemically similar to the analyte of interest and are added to both the calibration standards and the samples at a constant known concentration. clearsynth.com The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. clearsynth.com For mass spectrometry-based methods, isotopically labeled analogs of the target analyte are the preferred internal standards. For example, in the analysis of N-nitrosodimethylamine (NDMA), deuterated NDMA (NDMA-d6) is commonly used. researchgate.net The use of an isotopically labeled internal standard for this compound would be the ideal approach to ensure the highest accuracy and precision, as it would co-elute with the analyte and experience similar ionization and matrix effects. pmda.go.jp

Quality Control (QC) Procedures are essential to monitor the performance of the analytical method on an ongoing basis. This involves the routine analysis of quality control samples alongside the test samples. QC samples are typically prepared by spiking a representative matrix with a known concentration of the analyte. The concentration of the analyte in the QC samples is then determined using the calibration curve, and the results are compared against predefined acceptance criteria.

Key quality control procedures in the analysis of this compound would include:

Method Blank: A sample matrix that is known to be free of the analyte is processed and analyzed in the same manner as the samples. This is to ensure that there is no contamination from reagents, glassware, or the instrument.

Calibration Verification: A calibration standard is analyzed at regular intervals to verify the stability of the instrument's response.

Spiked Samples: A known amount of the analyte is added to a sample (pre-extraction spike) to assess the accuracy of the method in the specific sample matrix.

Duplicate Analysis: A sample is analyzed in duplicate to assess the precision of the method.

By implementing these robust quality control measures, laboratories can ensure the validity and reliability of the data generated for the quantification of this compound.

Chemical Reactivity and Environmental Fate of N Nitroso N Methyltyramine

Chemical Degradation Pathways and Reaction Kinetics of N-Nitroso-N-methyltyramine

The chemical degradation of N-nitrosamines can proceed through several pathways, including acid- and base-catalyzed reactions, as well as oxidative and reductive transformations.

Denitrosation, the cleavage of the N-NO bond, is a primary degradation pathway for N-nitrosamines. This reaction can be catalyzed by both acids and bases.

In acidic conditions, the denitrosation of N-nitrosamines is a well-established reaction. acs.orgnih.gov The general mechanism involves the protonation of the amine nitrogen, which facilitates the departure of the nitroso group. nih.gov For aromatic nitrosamines like N-nitroso-N-methylaniline, denitrosation is often competitive with the Fischer-Hepp rearrangement, where the nitroso group migrates to the para position of the aromatic ring. nih.gov Given the structure of this compound, which already possesses a hydroxyl group at the para position, the Fischer-Hepp rearrangement is unlikely. Therefore, acid-catalyzed denitrosation to yield N-methyltyramine and a nitrosating agent is a probable degradation pathway. The reaction rate is dependent on the acidity of the solution and can be accelerated by the presence of nucleophiles such as bromide or thiocyanate (B1210189) ions. acs.org While denitrosation is significant at high acidity, it becomes negligible at a pH above 2 for many nitrosamides. acs.org

Base-catalyzed decomposition of N-nitrosamides can occur readily between pH 2 and 12 through a pathway involving nucleophilic catalysis, which also results in the generation of a diazohydroxide alkylating agent. acs.org However, for N-nitrosamines, stability is generally observed in neutral or alkaline aqueous solutions in the dark. nih.gov

| Condition | General Effect on Denitrosation | Relevant Analogs | Citation |

| Acidic (low pH) | Promotes denitrosation, especially at pH < 2. | N-nitroso-N-methylaniline, N-nitrosodiphenylamine | nih.govacs.orgsci-hub.se |

| Nucleophiles (e.g., Br-, SCN-) | Catalyze and accelerate acid-mediated denitrosation. | N-nitroso-N-methylaniline | acs.org |

| Neutral to Alkaline (high pH) | Generally stable, though some nitrosamides decompose. | N-Nitrosomethylethylamine | nih.gov |

Oxidative degradation of N-nitrosamines can be initiated by strong oxidants like hydroxyl radicals. For instance, the reaction of N-nitrosodimethylamine (NDMA) with hydroxyl radicals is a dominant oxidation pathway during ozonation processes in water treatment. This reaction leads to the formation of various products, including methylamine (B109427). Given the phenolic structure of this compound, it is likely susceptible to oxidation, not only at the nitrosamine (B1359907) functional group but also at the aromatic ring.

Reductive transformations of N-nitrosamines typically lead to the formation of the corresponding hydrazine (B178648) or the parent secondary amine. acs.org Common reducing agents include zinc dust in acetic acid and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). acs.org Electrolytic reduction has also been employed, though with lower yields for nitrosamines with aryl substituents. acs.org A metal-free method using iodine and triethylsilane has been reported for the efficient denitrosation of aryl N-nitrosamines at room temperature, yielding the secondary amine. researchgate.net This method has been shown to be compatible with various functional groups, suggesting it could be applicable to this compound. researchgate.net

Photolytic Transformations and Stability of this compound

N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation, which can induce their degradation. nih.gov

The primary photochemical process for N-nitrosamines upon UV irradiation is the homolytic cleavage of the N-N bond. acs.orgrsc.org This bond scission leads to the formation of an aminyl radical and a nitric oxide radical. nih.gov In the absence of radical scavengers, these radicals can readily recombine, resulting in little to no net photolysis. nih.gov However, in the presence of trapping agents like oxygen, the reaction proceeds efficiently to yield non-nitrosamine products. nih.gov For N-nitroso-N-methylaniline in aprotic solvents, photolysis leads to N-N fission, which is homolytic. rsc.org In the presence of oxygen, this can lead to the formation of the corresponding nitramine. nih.gov

The photolysis of nitrosamines is dependent on the wavelength of the incident light. Most nitrosamines exhibit absorption bands in the UV region, making them susceptible to photodegradation in the environment. gassnova.no For example, NDMA in water has absorption maxima at approximately 228 nm and a weaker band around 330-360 nm. acs.org The quantum yield of nitrosamine photolysis, which is a measure of the efficiency of the photochemical process, can be influenced by factors such as pH, the presence of oxygen, and the initial concentration of the nitrosamine. acs.org For NDMA, the quantum yield is relatively constant at about 0.3 in the pH range of 2-8 but decreases significantly at higher pH values. nih.gov The presence of dissolved oxygen has been shown to increase the quantum yield of NDMA photolysis. nih.gov

Specific photodegradation kinetics and quantum yields for this compound have not been reported. The table below summarizes general kinetic data for the photolysis of related nitrosamines.

| Compound | Conditions | Kinetic Model | Half-life | Quantum Yield (Φ) | Citation |

| N-Nitrosodimethylamine (NDMA) | Aqueous, pH 7 | First-order (low conc.) | - | ~0.3 (pH 2-8) | nih.gov |

| N-Nitrosomethylethylamine | Aqueous, sunlight | First-order | ~5.8 min | 0.61 | nih.gov |

| N-Nitrosopiperidine (NPIP) | Acidic aqueous methanol | Zero-order (high conc.) | - | - | nih.gov |

In aqueous environments, the photolysis of nitrosamines is a significant degradation pathway. The half-life of NDMA in full daylight has been reported to be as short as 30 minutes. oregonstate.edu The products of aqueous photolysis can include the corresponding secondary amine, as well as nitrite (B80452) and nitrate (B79036) ions. nih.gov The ratio of nitrite to nitrate formation is dependent on the pH, with more nitrite being formed in acidic conditions and more nitrate in alkaline conditions. nih.gov

In the atmosphere, nitrosamines can also undergo photolysis. gassnova.no The presence of n→π* absorption bands in the 300-400 nm spectral region for most nitrosamines makes photolysis a potentially important atmospheric removal process. gassnova.no The absorption of ultraviolet photons can lead to the rapid breaking of the N-NO bond, with a quantum yield approaching 1 in the gas phase due to the anti-bonding character of the excited electronic states. gassnova.no This suggests that this compound, if present in the atmosphere, would likely be susceptible to rapid photodegradation.

Biodegradation and Biotransformation of this compound

The environmental persistence and ultimate fate of N-nitrosamines, including this compound, are significantly influenced by microbial activity. Biodegradation and biotransformation processes mediated by a diverse range of microorganisms play a crucial role in the breakdown of these compounds in various environmental compartments. While specific studies on this compound are limited, research on other N-nitrosamines provides valuable insights into the potential mechanisms of its degradation.

Microbial Degradation Mechanisms in Environmental Compartments

The microbial degradation of N-nitrosamines is a key process governing their persistence in soil and water. Various bacterial and fungal species have been identified with the capability to break down these compounds, although the rates and pathways can vary significantly depending on the specific nitrosamine, the microbial species involved, and the environmental conditions.

Generally, two primary enzymatic mechanisms are proposed for the initial steps of N-nitrosamine biodegradation by microorganisms:

α-Hydroxylation: This pathway is considered a major activation step in the metabolic breakdown of many N-nitrosamines. nih.gov It involves the enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. The resulting α-hydroxy-nitrosamine is unstable and can spontaneously decompose, leading to the formation of an aldehyde and an alkyldiazonium ion. This ion is highly reactive and can further break down, releasing molecular nitrogen.

Denitrosation: This mechanism involves the cleavage of the N-N bond, which results in the formation of the corresponding secondary amine and nitric oxide (NO) or nitrite (NO2-). nih.govmdpi.com The nitric oxide can then be oxidized to nitrite and subsequently to nitrate. nih.gov This pathway is considered a detoxification route as it avoids the formation of the highly reactive alkylating agents produced via α-hydroxylation. nih.gov

Studies on N-nitrosodimethylamine (NDMA) have shown that bacteria such as Rhodococcus ruber and Rhodococcus jostii are capable of its degradation. nih.govasm.orgresearchgate.net In these bacteria, the degradation can be initiated by monooxygenase enzymes. asm.orgresearchgate.net For instance, propane-grown cells of Rhodococcus species have shown enhanced degradation rates of various nitrosamines, indicating the involvement of an inducible propane (B168953) monooxygenase (PrMO). asm.orgresearchgate.net This enzyme can catalyze the initial attack on the nitrosamine molecule.

While direct evidence for this compound is scarce, it is plausible that its degradation in environmental compartments would proceed through similar mechanisms. Given its structure, which includes a phenolic group, the susceptibility to microbial attack might be influenced by the presence of enzymes capable of degrading aromatic compounds. Bacteria and fungi are known to possess a wide array of enzymes, such as dioxygenases and monooxygenases, that can cleave aromatic rings and modify phenolic compounds. nih.govunesp.br The degradation of this compound would likely involve initial enzymatic attack on either the N-nitroso group or the aromatic ring, followed by a cascade of further breakdown reactions.

Enzymatic Biotransformation in In Vitro Non-Human Systems (e.g., Bacterial, Fungal Enzymes)

In vitro studies using non-human enzyme systems have been instrumental in elucidating the specific enzymes and pathways involved in N-nitrosamine biotransformation. These studies often utilize purified enzymes or cell-free extracts from bacteria and fungi.

Bacterial Enzymes:

Research has highlighted the role of specific bacterial enzymes in the degradation of N-nitrosamines. As mentioned, propane monooxygenase (PrMO) from Rhodococcus species has been identified as a key enzyme in the biotransformation of NDMA and other short-chain nitrosamines. asm.orgresearchgate.net Genetic knockout studies have confirmed the essential role of PrMO in the degradation of N-nitrosodiethylamine (NDEA) and N-nitrosopyrrolidine (NPYR) by Rhodococcus jostii RHA1. asm.org The degradation rates of different nitrosamines by this enzyme appear to be influenced by the size and structure of the alkyl groups, with linear nitrosamines being degraded faster than cyclic ones. asm.orgresearchgate.net

Intestinal bacteria have also been shown to degrade N-nitrosamines. mdpi.com In vitro studies with gut microflora have demonstrated the conversion of nitrosamines to their parent amines and nitrite, suggesting a denitrosation mechanism. mdpi.com

Fungal Enzymes:

Fungi, including species of Aspergillus, are known to be involved in the metabolism of various nitrogen compounds. nih.govnih.govnih.gov Some fungi can reduce nitrate to nitrite, a precursor for nitrosamine formation, and may also possess the enzymatic machinery to degrade N-nitroso compounds. nih.govnih.gov For instance, Aspergillus flavus has been shown to be involved in the formation of N-nitroso compounds in food matrices. nih.gov While the primary focus has often been on their role in mycotoxin production, the diverse metabolic capabilities of fungi suggest a potential role in the biotransformation of environmental contaminants like N-nitrosamines. The degradation of aromatic compounds by fungi often involves cytochrome P450 monooxygenases and peroxidases, which could potentially act on the phenolic structure of this compound.

The enzymatic biotransformation of this compound would likely be catalyzed by similar classes of enzymes. Given its structure, a combination of monooxygenases acting on the N-methyl group and enzymes targeting the aromatic ring could be involved in its breakdown.

Identification of Microbial Metabolites and Biodegradation Intermediates

The identification of metabolites is crucial for understanding the biodegradation pathways of N-nitrosamines. Studies on NDMA have identified several key intermediates.

In the case of Rhodococcus ruber ENV425, the aerobic biodegradation of NDMA was found to yield methylamine, formaldehyde (B43269), nitric oxide, nitrite, and nitrate as the primary metabolites. nih.govmdpi.com This suite of products strongly supports a denitrosation pathway, initiated by a hydrogen atom abstraction from one of the methyl groups, leading to the formation of N-methylformaldimine and nitric oxide. mdpi.com The N-methylformaldimine then hydrolyzes to methylamine and formaldehyde. mdpi.com

The table below summarizes the identified metabolites from the biodegradation of NDMA by Rhodococcus ruber ENV425.

| Precursor Compound | Microbial Species | Key Metabolites Identified | Proposed Pathway |

| N-Nitrosodimethylamine (NDMA) | Rhodococcus ruber ENV425 | Methylamine, Formaldehyde, Nitric Oxide, Nitrite, Nitrate | Denitrosation |

For this compound, while no specific microbial metabolites have been definitively identified in the literature, we can hypothesize potential breakdown products based on its structure and known nitrosamine degradation pathways.

A hypothetical degradation pathway for this compound could involve:

Denitrosation: Cleavage of the N-N bond would yield N-methyltyramine and a nitroso group that could be converted to nitrite or nitrate.

α-Hydroxylation: Attack on the methyl group could lead to the formation of an unstable intermediate that decomposes to formaldehyde and a tyramine-derived diazonium ion.

Aromatic Ring Cleavage: Enzymes could hydroxylate and subsequently cleave the phenolic ring, leading to the formation of aliphatic acids.

The nitrosation of N-methyltyramine in acidic conditions has been shown to produce 4-hydroxy-N-nitroso-N-methyl-2-phenylethylamine and p-hydroxy-m-nitro-N-nitroso-N-methyl-2-phenylethylamine. oregonstate.eduresearchgate.net The microbial degradation of these compounds would likely proceed through similar initial steps of denitrosation or hydroxylation.

Further research is necessary to isolate and identify the specific microbial metabolites of this compound to confirm these proposed pathways.

Theoretical and Computational Chemistry Studies on N Nitroso N Methyltyramine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in profiling the electronic characteristics and reactivity of N-nitroso compounds. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Geometry Optimization, Conformational Analysis, and Molecular Stability

The first step in the computational analysis of N-Nitroso-N-methyltyramine involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, key structural features include the planar geometry of the N-N=O group and the rotational flexibility around the various single bonds.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N-N | ~1.35 Å |

| N=O | ~1.22 Å | |

| N-CH₃ | ~1.46 Å | |

| N-CH₂ | ~1.47 Å | |

| Bond Angle | N-N=O | ~114° |

| C-N-N | ~118° | |

| CH₃-N-N | ~127° |

Note: These are representative values based on typical findings for N-nitrosamines and are for illustrative purposes.

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔEL-H) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the nitrosamino group and the electron-rich phenol ring, while the LUMO is often centered on the N=O antibonding orbital.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show a negative potential around the oxygen atom of the nitroso group and the phenolic oxygen, indicating these as likely sites for electrophilic attack or hydrogen bonding. The hydrogen of the phenolic hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

Table 2: Illustrative FMO Properties for this compound

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | High kinetic stability |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) can help in the assignment of experimental bands to specific molecular motions, such as the characteristic N=O and N-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts are also highly sensitive to the electronic environment of each nucleus. DFT calculations can predict ¹H and ¹³C NMR spectra with remarkable accuracy. For this compound, a key feature would be the prediction of distinct chemical shifts for the E and Z isomers, which are often observable in experimental NMR spectra as two separate sets of signals due to the slow interconversion on the NMR timescale. The calculated shifts can be crucial for confirming the structure and assigning the signals of each isomer.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts (ppm) for E/Z Isomers of this compound

| Proton | Predicted Shift (E-isomer) | Predicted Shift (Z-isomer) |

|---|---|---|

| Phenolic -OH | ~9.5 | ~9.5 |

| Aromatic CH | ~6.8 - 7.2 | ~6.8 - 7.2 |

| -CH₂- (adjacent to ring) | ~2.9 | ~2.9 |

| -CH₂- (adjacent to N) | ~3.8 | ~4.2 |

| N-CH₃ | ~3.1 | ~3.8 |

Note: Values are illustrative, showing the expected differentiation between isomers, particularly for protons near the nitroso group.

Molecular Dynamics Simulations of this compound

While quantum mechanics excels at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with thousands of other molecules, such as solvents or biological macromolecules.

Solvation Effects and Behavior in Different Solvents

MD simulations can provide a detailed picture of how this compound is solvated. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent like benzene) and simulating their movements over nanoseconds, one can analyze the structure and dynamics of the solvation shells.

For this compound, simulations in water would likely show strong hydrogen bonding between water molecules and both the phenolic hydroxyl group and the nitroso oxygen atom. The aromatic ring and methyl groups would exhibit hydrophobic interactions, leading to a specific ordering of water molecules around them. By calculating the free energy of solvation, MD simulations can predict the molecule's solubility in different solvents, which is a key physicochemical property.

Interactions with Model Biological Membranes and Macromolecules (Mechanistic Focus)

Understanding how this compound interacts with biological structures is crucial for elucidating its mechanisms of action. MD simulations are an ideal tool for this purpose. A model lipid bilayer, representing a cell membrane, can be constructed in a simulation box along with this compound.

Simulations can track whether the molecule

Mechanistic Modeling of this compound Formation and Degradation Pathways

Theoretical and computational chemistry provides powerful tools to investigate the complex chemical processes involving this compound. Through mechanistic modeling, researchers can elucidate the intricate pathways of its formation and degradation, offering insights that are often difficult to obtain through experimental methods alone. These computational approaches allow for a detailed examination of reaction mechanisms at the molecular level.

Reaction Pathway Exploration and Transition State Characterization

Computational exploration of reaction pathways is fundamental to understanding how this compound is formed and broken down. This involves mapping the potential energy surface of a reaction to identify the most likely routes from reactants to products, including the high-energy transition states that must be overcome.

Formation Pathways: The primary formation route for this compound is the nitrosation of its precursor, the secondary amine N-methyltyramine. nih.gov This reaction typically occurs in the presence of nitrosating agents such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃), often under acidic conditions (pH 2-4). mdpi.com Computational studies, such as those using Density Functional Theory (DFT), can model this process. DFT calculations on a range of secondary amines have shown that the activation energy for nitrosation is influenced by both steric and electronic effects of the amine structure. researchgate.net For N-methyltyramine, the reaction proceeds via nucleophilic attack of the amine nitrogen on the nitrosating agent. researchgate.net A minor product, p-hydroxy-m-nitro-N-nitroso-N-methyl-2-phenylethylamine, has also been identified from the nitrosation of N-methyltyramine in dilute acetic acid, suggesting a competing reaction pathway involving nitration of the aromatic ring. nih.gov

Degradation Pathways: Several degradation pathways for this compound can be modeled computationally. These include:

Denitrosation: This involves the cleavage of the N-NO bond, which regenerates the parent amine, N-methyltyramine, and a nitroso group. This pathway is a primary degradation route for many N-nitrosamines and can be catalyzed by acids or bases.

α-Hydroxylation: This pathway involves an oxidative attack, typically on the methyl group or the α-carbon of the ethyl group. This enzymatic process, often mediated by cytochrome P450 enzymes, leads to an unstable intermediate that can decompose, forming aldehydes and a diazonium ion. researchgate.net This is a critical activation step for the biological activity of many nitrosamines. researchgate.net

Photolytic Degradation: Quantum mechanical calculations have been used to study the degradation of nitrosamines like N-nitrosodimethylamine (NDMA) induced by UV photolysis. nih.gov These studies reveal mechanisms such as the homolytic or heterolytic cleavage of the N-N bond, leading to the formation of various radical species and subsequent reaction products. nih.gov Similar computational approaches could be applied to model the photolytic fate of this compound.

Transition State Characterization: A key aspect of mechanistic modeling is the characterization of transition states—the specific molecular configuration at the peak of the energy barrier for a reaction. Computational methods can determine the geometry and energy of these fleeting structures. For instance, studies on the nitrosation of various secondary amines by N₂O₃ have calculated the activation energies for the formation of the N-N bond, providing insight into the reaction's feasibility. researchgate.netresearchgate.net Similarly, calculations on the hydroxyl radical-induced degradation of NDMA have identified the transition states for hydrogen abstraction and radical addition pathways, revealing their respective activation energies (ΔG‡). nih.gov

| Degradation Pathway | Reactant | Activation Free Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|---|

| H atom abstraction | NDMA + HO• | 9.7 | Hydroxyl radical abstracts a hydrogen atom from a methyl group. |

| HO• addition to amine N | NDMA + HO• | 6.8 | Hydroxyl radical adds to the amine nitrogen atom. |

| HO• addition to nitrosyl N | NDMA + HO• | 9.6 | Hydroxyl radical adds to the nitrosyl nitrogen atom. |

| N-N bond cleavage (photolysis) | NDMA + hv | 1.6 | Reaction of caged radical pair following initial N-N bond cleavage. |

Data in this table is based on computational studies of NDMA and serves to illustrate the types of parameters obtained through mechanistic modeling. nih.gov

Kinetic and Thermodynamic Modeling of Chemical Processes

Kinetic and thermodynamic modeling provides quantitative data on the rates and spontaneity of the chemical reactions involving this compound.

Kinetic Modeling: The rate of formation of N-nitrosamines is highly dependent on several factors, including the concentrations of the amine and the nitrosating agent, temperature, and pH. mdpi.com The optimal pH for nitrosation is typically in the acidic range of 3.0 to 4.0. mdpi.com Kinetic models can be developed to predict the rate of this compound formation under various conditions. For example, the nitrosation of secondary amines by nitrous acid generally follows a rate law that is first-order in the amine and second-order in nitrous acid, reflecting the formation of the active nitrosating agent, N₂O₃. Computational studies on other secondary amines have shown that activation energy barriers for nitrosation can be relatively low, suggesting the reaction is likely to occur if the reactants are present. researchgate.netresearchgate.net

| Factor | Effect on Reaction Rate | Mechanism |

|---|---|---|

| pH | Optimal rate at pH 3.0-4.0 | Affects the concentration of the active nitrosating agent (N₂O₃) and the protonation state of the amine. mdpi.com |

| Temperature | Increases rate | Provides sufficient energy to overcome the activation barrier. mdpi.com |

| Nitrosating Agent | Rate varies (e.g., N₂O₃ > HNO₂) | Different agents have different reactivities and formation kinetics. researchgate.net |

| Amine Basicity | Less basic amines can react faster | More available lone pair of electrons for nucleophilic attack. |

| Catalysts/Inhibitors | Variable | Certain species can accelerate (e.g., halides) or inhibit (e.g., ascorbic acid) the reaction. nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, these models can be used to predict its chemical behavior, such as its reactivity or potential for formation, based on its molecular descriptors.

QSAR studies on the broader class of N-nitroso compounds have been conducted to predict properties like toxicity. mdpi.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The results of such studies indicate that properties like acute oral toxicity of N-nitroso compounds are dependent on factors including polarizability, ionization potential, and the presence of certain structural fragments. mdpi.com

For predicting the chemical behavior of this compound, relevant molecular descriptors would include:

Electronic Descriptors: Such as ionization potential, electron affinity, and partial charges on atoms. These relate to the molecule's ability to participate in electronic interactions during a reaction.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

Recently, QSAR models have been developed specifically to predict the susceptibility of molecules to nitrosation. nih.gov These models, which can be statistical or rule-based, use structural features to classify a molecule's likelihood of forming a nitrosamine (B1359907). Deactivating features (those that inhibit nitrosation) and activating features (those that favor it) are identified from the molecular structure. nih.gov Such models could be applied to N-methyltyramine to predict the formation potential of this compound.

| Descriptor Class | Example Descriptor | Relevance to Chemical Behavior |

|---|---|---|

| Electronic | Ionization Potential (IP) | Relates to the ease of removing an electron; influences susceptibility to oxidation. mdpi.com |

| Electronic | Polarizability | Describes the deformability of the electron cloud; affects intermolecular interactions. mdpi.com |

| Structural | Presence/Frequency of C-O bond | Identified as a significant factor in QSAR models for toxicity of N-nitroso compounds. mdpi.com |

| Structural | MACCS Keys (Substructure Fingerprints) | Used to identify specific substructures (e.g., nitrile, amine fragments) that contribute to activity. mdpi.com |

| Quantum Chemical | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |

Future Research Directions and Emerging Perspectives on N Nitroso N Methyltyramine

Advancements in Ultra-Trace Analysis and In Situ Monitoring Techniques

The reliable detection and quantification of N-Nitroso-N-methyltyramine at environmentally relevant concentrations present a significant analytical challenge. gcms.cz Future research will heavily rely on the development and refinement of ultra-trace analytical methods. Techniques combining sophisticated separation with highly sensitive detection are essential.

Key Advancements:

High-Resolution Mass Spectrometry (HRMS): Methods such as Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are becoming indispensable. gcms.cznih.gov These technologies provide the high mass resolving power and accuracy needed to distinguish the target analyte from complex sample matrices, a common issue in environmental and biological samples. gcms.cz

Tandem Mass Spectrometry (MS/MS): Techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offer exceptional selectivity and sensitivity, enabling the detection of N-nitrosamines at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.govnih.govrsc.org

Novel Sample Preparation: Innovations in sample preparation, such as solid-phase microextraction (SPME) and disposable pipette extraction (DPX), are crucial for concentrating the analyte from dilute samples and reducing matrix interference, leading to more accurate quantification. nih.govnih.gov

Beyond laboratory analysis, there is a growing need for in situ monitoring technologies. These tools would allow for the real-time or near-real-time tracking of this compound formation and degradation directly within environmental systems or industrial processes. nih.gov Developing robust spectroscopic probes and portable mass spectrometers could revolutionize the ability to assess formation risks and the effectiveness of mitigation strategies on-site. spectroscopyonline.com

Table 1: Comparison of Advanced Analytical Techniques for N-Nitrosamine Analysis

| Technique | Typical Sensitivity | Key Advantages | Challenges |

|---|---|---|---|

| GC-MS/MS | ng/L to µg/L | Excellent for volatile and semi-volatile nitrosamines. nih.gov | Requires derivatization for non-volatile compounds; potential for thermal degradation of analyte. researchgate.net |

| LC-HRMS (e.g., Orbitrap) | ng/L | High mass accuracy and resolving power, suitable for complex matrices and untargeted screening. gcms.cznih.gov | Higher instrument cost and complexity. |

| UHPLC-MS/MS | ng/L | High throughput, sensitivity, and selectivity for a wide range of nitrosamines. nih.govresearchgate.net | Matrix effects can influence ionization and require careful method development. rsc.org |

Elucidation of Unexplored Formation Pathways and Precursor Identification

The primary formation pathway for this compound is the nitrosation of its precursor, the secondary amine N-methyltyramine. nih.gov This reaction typically occurs in the presence of nitrosating agents like nitrite (B80452) under acidic conditions. Research has identified the major products of this reaction as p-hydroxy-N-nitroso-N-methyl-2-phenylethylamine and a minor product, p-hydroxy-m-nitro-N-nitroso-N-methyl-2-phenylethylamine. nih.gov